2,5-Dimethylphenylboronic acid
Overview
Description
2,5-Dimethylphenylboronic acid is a biochemical reagent . It is also known as p-Xyleneboronic acid . The compound has a molecular weight of 149.98 and its linear formula is (CH3)2C6H3B(OH)2 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylphenylboronic acid is represented by the linear formula (CH3)2C6H3B(OH)2 . This indicates that the compound consists of a phenyl ring with two methyl groups (CH3) and a boronic acid group (B(OH)2).Chemical Reactions Analysis
2,5-Dimethylphenylboronic acid is used as a reactant in various chemical reactions, including Friedel-Crafts alkylation and Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
2,5-Dimethylphenylboronic acid is a solid at 20 degrees Celsius . It has a melting point of 186-191 degrees Celsius . The compound is soluble in methanol .Scientific Research Applications
Synthesis Improvements
2,5-Dimethylphenylboronic acid, among other alkyl-phenylboronic acids, is significant in electronics, chemistry, medicine, and biology. Its synthesis has been enhanced using the Grignard reagent method, considering factors like temperature, reaction time, and reactant molar ratio. This optimization led to a more efficient "one-pot" synthesis approach, particularly for 2,6-dimethylphenylboronic acid, while exploring the synthesis of other related compounds (Deng et al., 2009).
Suzuki Cross-Coupling
In the context of Suzuki reactions, 2,5-Dimethylphenylboronic acid derivatives have shown potential. For instance, bis(3,5-dimethylphenyl)borinic acid, obtained from the reaction of 3,5-dimethylphenylmagnesium bromide with triisopropyl borate, has been effectively used in Suzuki cross-coupling with vinyl triflate (Winkle & Schaab, 2001).
Photoreleasable Protecting Group
The 2,5-dimethylphenacyl chromophore, derived from 2,5-dimethylphenylboronic acid, has been proposed as a photoremovable protecting group for carboxylic acids. Its photodeprotection mechanism is efficient and does not require additional photosensitizers, making it a useful tool in organic synthesis and biochemistry (Klan et al., 2000).
Carboxylation with CO2
2,5-Dimethylphenylboronic acid esters have been utilized in Rhodium(I)-catalyzed carboxylation reactions with CO2. This method presents a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, expanding the utility of boronic esters in synthetic chemistry (Ukai et al., 2006).
Mass Spectrometry in Saccharide Analysis
In mass spectrometry, derivatives of 2,5-Dimethylphenylboronic acid have been used to distinguish epimers of mono-and disaccharides. These derivatives react stereospecifically with saccharides, forming characteristic boronate ions, aiding in sugar identification (Yang & Chen, 1993).
Anticancer Potential
2,5-Dimethylphenylboronic acid derivatives have been investigated for their antiproliferative and proapoptotic properties in cancer research. Some compounds showed high antiproliferative activity and induced cell cycle arrest and apoptosis in ovarian cancer cells, suggesting their potential as anticancer agents (Psurski et al., 2018).
Protecting Phosphates and Sulfonic Acids
The same class of compounds has also been used as a photoremovable protecting group for phosphates and sulfonic acids, exhibiting high efficiency and potential for broader applications in organic synthesis and biochemistry (Klán et al., 2002).
Cytogenotoxicity Evaluation
A novel derivative, 2-(bromoacetamido) phenylboronic acid, was evaluated for cytogenotoxic effects using the Allium cepa chromosome aberrations assay, an important step in assessing the potential risks of new phenylboronic acid derivatives (Khalil et al., 2017).
Sugar Purification from Hemicellulose Hydrolysates
Boronic acid derivatives, including 3,5-dimethylphenylboronic acid, have been used to purify and concentrate sugars from hemicellulose hydrolysates, demonstrating their utility in biotechnology applications (Griffin & Shu, 2004).
Fluorographic Detection in Polyacrylamide Gels
In biochemical analysis, 2,5-Dimethylphenylboronic acid derivatives have been used in optimized fluorographic procedures for detecting radioactivity in polyacrylamide gels, offering technical advantages and sensitivity (Skinner & Griswold, 1983).
Stabilization of Metastable Polymorphs
Research has shown that 2,5-Dimethylphenylboronic acid can aid in the crystallization and stabilization of metastable polymorphs in chemical processes, highlighting its role in material science and pharmaceuticals (Semjonova & Be̅rziņš, 2022).
Palladium-Catalyzed Couplings
The compound has been involved in palladium-catalyzed Suzuki reactions for coupling aryl chlorides with arylboronic acids, further emphasizing its role in synthetic organic chemistry (Smith et al., 2004).
Photoremovable Protecting Group for Carboxylic Acids
Another study highlights its use as a photoremovable protecting group for carboxylic acids, with potential applications in organic synthesis or biochemistry (Zabadal et al., 2001).
Impact on Cellular Ca2+ Movement
2,5-Dimethylphenol, a related compound, has been studied for its effects on Ca2+ signaling and cytotoxicity in human prostate cancer cells, adding to the understanding of its biological effects (Wang et al., 2016).
Corrosion Inhibition
Spirocyclopropane derivatives, including those derived from 2,5-Dimethylphenylboronic acid, have been studied for their use in corrosion inhibition, highlighting their potential in materials science (Chafiq et al., 2020).
Fluorescent Molecular Probes
2,5-Dimethylphenylboronic acid derivatives have been synthesized and used as fluorescent solvatochromic dyes, useful in biological studies and sensing applications (Diwu et al., 1997).
In Vivo Metabolism Study
The metabolism of related compounds in rats has been studied, providing insights into their biological transformation and potential pharmacological effects (Kanamori et al., 2002).
Application in Virus Entry Studies
2,5-Dimethylphenylboronic acid derivatives have been used to block specific receptors in the study of virus entry into epithelial cells, adding to our understanding of viral infection mechanisms (Zhang et al., 2018).
Dual-Mode Enantioselective Fluorosensing
A derivative of 2,5-Dimethylphenylboronic acid was synthesized for enantioselective fluorosensing, demonstrating its application in analytical chemistry (Mei et al., 2006).
Suzuki-Miyaura Coupling
The compound has been utilized in Suzuki-Miyaura coupling for the preparation of 5-arylthiophene-2-carboxaldehydes, showcasing its versatility in organic synthesis (Hergert et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2,5-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMZKLJLVGQZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370238 | |
Record name | 2,5-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenylboronic acid | |
CAS RN |
85199-06-0 | |
Record name | 2,5-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-dimethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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